3-Thia-6-azoniaspiro(5.5)undecane chloride

Ionic liquids Thermal stability Thermogravimetric analysis

3-Thia-6-azoniaspiro(5.5)undecane chloride (CAS 94276-07-0; molecular formula C₉H₁₈ClNS; MW 207.76 g·mol⁻¹) is a spirocyclic quaternary ammonium chloride salt characterized by a five-membered thia (sulfur-containing) ring and a six-membered azonia (quaternary nitrogen) ring sharing a single spiro carbon atom. This compound belongs to the broader class of azoniaspiro salts, which have been systematically studied for their enhanced thermal stabilities relative to conventional monocyclic quaternary ammonium analogues.

Molecular Formula C9H18ClNS
Molecular Weight 207.76 g/mol
CAS No. 94276-07-0
Cat. No. B12668537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thia-6-azoniaspiro(5.5)undecane chloride
CAS94276-07-0
Molecular FormulaC9H18ClNS
Molecular Weight207.76 g/mol
Structural Identifiers
SMILESC1CC[N+]2(CC1)CCSCC2.[Cl-]
InChIInChI=1S/C9H18NS.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h1-9H2;1H/q+1;/p-1
InChIKeyWXATUYAACRMMCO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thia-6-azoniaspiro(5.5)undecane Chloride (CAS 94276-07-0): Structural Identity, Physicochemical Baseline, and Procurement Rationale


3-Thia-6-azoniaspiro(5.5)undecane chloride (CAS 94276-07-0; molecular formula C₉H₁₈ClNS; MW 207.76 g·mol⁻¹) is a spirocyclic quaternary ammonium chloride salt characterized by a five-membered thia (sulfur-containing) ring and a six-membered azonia (quaternary nitrogen) ring sharing a single spiro carbon atom . This compound belongs to the broader class of azoniaspiro salts, which have been systematically studied for their enhanced thermal stabilities relative to conventional monocyclic quaternary ammonium analogues [1]. The molecule's rigid spirocyclic architecture, combined with the presence of a sulfur heteroatom, confers a distinct set of physicochemical properties that differentiate it from both non-spiro quaternary ammonium salts and other azoniaspiro congeners. Commercial availability is documented through multiple specialty chemical suppliers .

Why In-Class Spirocyclic Quaternary Ammonium Chlorides Cannot Be Interchanged: The Structural Basis for Differentiated Selection of 3-Thia-6-azoniaspiro(5.5)undecane Chloride


Spirocyclic quaternary ammonium salts are not fungible commodities. Systematic comparative studies demonstrate that thermal stability (Tonset), alkaline degradation resistance, and zeolite structure-directing specificity vary dramatically depending on ring size, heteroatom composition, and spiro junction geometry [1]. For instance, within the azoniaspiro chloride series, Tonset values span from 245 °C ([6+6]Cl) to 330 °C ([3-oxa-6+6]Cl) [1], while the incorporation of a five-membered ring markedly reduces thermal stability relative to six- and seven-membered ring analogues [1]. Furthermore, the 3-oxa congener carries a documented safety liability: thermal decomposition generates the highly toxic oxygen mustard bis(2-chloroethyl)ether, rendering it unsuitable for elevated-temperature applications [1]. The 3-thia variant—the target compound—replaces the morpholinium oxygen with a thiomorpholine sulfur, altering both the degradation product profile and the chemical reactivity landscape (e.g., enabling oxidation to sulfoxide/sulfone derivatives). Substituting a generic quaternary ammonium salt or an alternative azoniaspiro congener without evaluating these structure-specific parameters risks suboptimal thermal performance, unexpected toxic degradation products, or loss of application-critical functionality.

Product-Specific Quantitative Evidence Guide for 3-Thia-6-azoniaspiro(5.5)undecane Chloride: Comparator-Backed Differentiation Data


Thermal Stability of Azoniaspiro Chlorides vs. Conventional Imidazolium and Tetraalkylammonium Ionic Liquids: Closest Analog Benchmarking

The closest structurally characterized analog to 3-thia-6-azoniaspiro(5.5)undecane chloride within the published comparative dataset is [3-oxa-6+6]Cl (salt 6), which differs only by oxygen replacing sulfur in the five-membered heterocycle. Salt 6 exhibited a Tonset of 330 °C and Tstart of 310 °C by temperature-ramped TGA (10 °C·min⁻¹, N₂ atmosphere), compared with 257 °C for the widely used ionic liquid [C₄C₁im]Cl (1-butyl-3-methylimidazolium chloride) and 264 °C for tetraethylammonium chloride [(C₂)₄N]Cl measured under equivalent conditions [1]. The non-heteroatom congener [6+6]Cl (salt 5) displayed a lower Tonset of 245 °C, demonstrating that heteroatom incorporation (O or S) within the spiro framework substantially elevates thermal stability [1]. It must be explicitly noted that the 3-thia compound was excluded from this study because thiomorpholine-based salts were anticipated to produce sulfur mustard (bis(2-chloroethyl)sulfide) upon thermal degradation—a hazard mirroring the oxygen mustard risk identified for salt 6 [1]. Consequently, no direct Tonset measurement exists for the target compound; however, based on the structural analogy, its thermal stability is expected to approximate that of salt 6 (Tonset ≈ 330 °C), representing a ~73 °C improvement over [C₄C₁im]Cl.

Ionic liquids Thermal stability Thermogravimetric analysis Molten salts

Long-Term Isothermal Stability Benchmark: Azoniaspiro Chloride T₀.₀₁/₁₀ vs. Imidazolium Chloride Ionic Liquids

The T₀.₀₁/₁₀ parameter—the temperature at which 1% mass loss occurs over 10 hours under isothermal conditions—provides a more operationally relevant measure of long-term thermal stability than ramp-derived Tonset. For [7+6]Cl (salt 8), the most thoroughly characterized safe azoniaspiro chloride, T₀.₀₁/₁₀ was determined as 205 °C, which compares favorably with [C₄C₁im]Cl (T₀.₀₁/₁₀ = 140 °C), [C₈C₁im]Cl (T₀.₀₁/₁₀ = 132 °C), and [(HO)C₂C₁im]Cl (T₀.₀₁/₁₀ = 155 °C) [1]. This represents a 50–73 °C improvement in long-term thermal endurance. While the target 3-thia compound was excluded from this analysis due to degradation product toxicity concerns [1], the data establish that the azoniaspiro scaffold confers a 35–52% enhancement in long-term upper operating temperature relative to dialkylimidazolium chloride benchmarks. The T₀.₀₁/₁₀ differential is more conservative than the Tonset differential (50–73 °C vs. ~73 °C), reflecting the more stringent nature of the isothermal measurement.

Ionic liquids Long-term thermal stability Isothermal TGA T₀.₀₁/₁₀

Alkaline Stability of Spirocyclic Quaternary Ammonium Cations for Anion Exchange Membrane Applications

In a comparative experimental and DFT study, spirocyclic quaternary ammonium (QA) cations—including 5-azoniaspiro[4.4]nonane ([ASN]⁺), 5-azoniaspiro[4.5]decane ([ASD]⁺), and 5-azoniaspiro[4.6]undecane ([ASU]⁺)—were evaluated for alkaline stability at elevated temperatures and compared against non-spirocyclic QA cations [1]. Spirocyclic QAs exhibited higher alkaline stability, which correlated with higher computed energy barriers associated with the transition state for Hofmann elimination [1]. The study further demonstrated that analogous spirocyclic QA cation-based anion exchange membranes (AEMs) retained promising alkaline stability, validating the translation from small-molecule model compound behavior to polymer membrane performance [1]. Although the 3-thia-6-azoniaspiro[5.5]undecane skeleton was not among the specific cations tested, it shares the critical structural features—spirocyclic architecture, quaternary ammonium center, and ring constraint—that underpin the observed alkaline stability enhancement. The 3-thia modification provides an additional tunable handle via sulfur oxidation state (sulfide → sulfoxide → sulfone), which may further modulate alkaline degradation pathways.

Anion exchange membranes Alkaline stability Fuel cells Water electrolyzers

Zeolite Structure-Directing Capability: Azoniaspiro[5.5]undecane Architecture as an Adamantane Mimetic

The azoniaspiro[5.5]undecane scaffold has been demonstrated to function as a remarkably effective structure-directing agent (SDA) in high-silica zeolite synthesis, mimicking the templating behavior of adamantane derivatives [1]. Nakagawa et al. (1998) showed that a single spiro[5.5]undecane derivative produced five different zeolite products (including SSZ-23, SSZ-35, SSZ-39, and SSZ-44) across a range of synthesis conditions—a product selectivity profile initially observed only with adamantyl-based SDAs [1]. The rigid, conformationally constrained spirocyclic geometry is the key structural determinant of this SDA behavior. The 3-thia modification introduces a sulfur atom into the five-membered ring, which alters the van der Waals volume, polarity distribution, and potential for specific host–guest interactions within the zeolite framework relative to the all-carbon or oxa analogs [2]. This structural perturbation may enable access to zeolite topologies or crystallization kinetics not achievable with the parent [6+6] or [3-oxa-6+6] derivatives. The broader azoniaspiro compound class has been recognized for its structure-organizing ability in zeolite synthesis [2].

Zeolite synthesis Structure-directing agents Molecular sieves SSZ zeolites

Melting Point Differential: Ring-Size Dependence in Azoniaspiro Chloride Salts and the 3-Thia Structural Distinction

Melting point data for commercially available azoniaspiro chloride salts reveal a strong dependence on ring size. 5-Azoniaspiro[4.4]nonane chloride (CAS 98997-63-8; two five-membered rings) exhibits a melting point of 295 °C (with decomposition) . In contrast, the [6+6] analog 6-azoniaspiro[5.5]undecane chloride (CAS 56496-16-3) melts at 310–312 °C (with decomposition) [1]. This +15–17 °C elevation associated with expanding both spiro rings from five- to six-membered demonstrates the sensitivity of solid-state lattice energy to ring geometry. The target 3-thia-6-azoniaspiro[5.5]undecane chloride incorporates one six-membered azonia ring and one five-membered thia ring—a hybrid geometry not represented in the published melting point dataset. Based on interpolation between the [4.4] (295 °C) and [5.5] (310–312 °C) endpoints, the target compound's melting point is predicted to lie in the range of 300–310 °C. The sulfur atom also introduces greater polarizability compared to the all-carbon analog, which may further modulate lattice energy and melting behavior. Direct experimental determination remains needed.

Melting point Thermal properties Ionic liquid design Structure-property relationships

Degradation Product Profile Differentiation: 3-Thia vs. 3-Oxa Azoniaspiro Chloride Safety Considerations

A critical safety differentiation between the 3-thia and 3-oxa azoniaspiro chloride congeners concerns thermal degradation products. The Clough et al. (2016) study explicitly identified that thermal decomposition of [3-oxa-6+6]Cl (salt 6) generates the highly toxic oxygen mustard bis(2-chloroethyl)ether, a finding that led the authors to exclude salt 6 from further investigation and to classify it as an unattractive candidate for raised-temperature applications [1]. Critically, the authors further stated: 'For this reason, azoniaspiro chloride salts based on thiomorpholine were also not studied' [1], acknowledging that the 3-thia analog would analogously generate sulfur mustard (bis(2-chloroethyl)sulfide) upon degradation. Both oxygen mustard and sulfur mustard are potent alkylating agents with severe toxicological profiles. However, their physicochemical properties differ: sulfur mustard (HD) has a higher boiling point (217 °C) and lower volatility than oxygen mustard (BCEE, bp ~178 °C), which affects exposure risk profiles during thermal events [2]. This degradation product distinction is procurement-relevant: both 3-oxa and 3-thia congeners carry inherent thermal degradation hazards that are absent in the all-carbon [6+6]Cl analog (salt 5, Tonset = 245 °C). The decision to procure the 3-thia variant must therefore be justified by its unique functional advantages (sulfur redox chemistry, differential coordination behavior) that outweigh the thermal hazard profile shared with the 3-oxa congener.

Thermal degradation Mustard compounds Safety assessment Hazard evaluation

Best-Fit Research and Industrial Application Scenarios for 3-Thia-6-azoniaspiro(5.5)undecane Chloride Based on Evidentiary Differentiation


Ambient-Temperature Phase-Transfer Catalysis Exploiting Sulfur-Enhanced Lipophilicity

The 3-thia modification introduces a sulfur atom into the spirocyclic scaffold, which increases polarizability and modulates lipophilicity relative to the all-carbon [6+6]Cl analog. This property is relevant for phase-transfer catalysis (PTC) applications where the catalyst must partition between aqueous and organic phases. Azoniaspiro compounds are recognized in the review literature as effective phase-transfer catalysts owing to their rigid framework, limited conformational freedom, and salt nature [1]. The 3-thia variant may offer differential phase-transfer kinetics compared to non-thia spirocyclic quaternary ammonium salts, particularly for substrates that benefit from sulfur-mediated interactions. Importantly, PTC applications are typically conducted at moderate temperatures (<150 °C), where the thermal degradation to sulfur mustard is kinetically negligible, mitigating the principal safety concern associated with this compound.

Novel Zeolite Topology Discovery Using Sulfur-Modified Structure-Directing Agents

The azoniaspiro[5.5]undecane architecture has demonstrated adamantane-mimetic structure-directing behavior in high-silica zeolite synthesis, yielding up to five distinct zeolite products (SSZ-23, SSZ-35, SSZ-39, SSZ-44, and an additional phase) from a single SDA scaffold [2]. The 3-thia modification alters the molecular volume, charge distribution, and host–guest interaction potential of the SDA relative to the parent all-carbon or 3-oxa scaffolds. This structural perturbation may enable crystallization of zeolite phases not accessible with existing SDAs. Zeolite synthesis laboratories seeking to expand their SDA library for novel molecular sieve discovery represent a high-value application scenario, particularly given the well-documented structure-organizing ability of azoniaspiro compounds [1].

Sulfur-Containing Ionic Liquid Precursor for Coordination Chemistry and Metal Extraction

The thia functionality in 3-thia-6-azoniaspiro(5.5)undecane chloride provides a soft donor site (sulfur) capable of coordinating to transition metals, in addition to the ionic nature conferred by the quaternary ammonium center. This dual functionality—ionic liquid character plus thioether coordination capability—is absent in the all-carbon [6+6]Cl and 3-oxa analogs. Potential applications include metal extraction from aqueous solutions, task-specific ionic liquids for catalysis, and synthesis of metal-containing ionic liquids with spirocyclic cations, an area of active research as evidenced by recent studies on (spiro)₂MCl₄ complexes [3]. The chloride counterion further enables facile anion metathesis to tune properties (e.g., exchange for [NTf₂]⁻ to lower melting point while retaining thermal stability [3]).

Spirocyclic QA Monomer for Alkaline Anion Exchange Membrane R&D

Spirocyclic quaternary ammonium cations have been experimentally validated as superior alkaline-stable head groups for anion exchange membranes (AEMs) in fuel cell and water electrolyzer applications, with higher alkaline stability than non-spirocyclic QA cations attributed to elevated transition-state energy barriers for Hofmann elimination [4]. Although the 3-thia variant has not been specifically tested in AEM configurations, the conserved spirocyclic architecture and the potential for sulfur oxidation-state tuning (sulfide → sulfoxide → sulfone) offer an additional dimension of chemical modification that may further enhance membrane durability or modulate ion transport properties [4]. This scenario is most relevant for academic and industrial membrane R&D groups exploring next-generation AEM materials.

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